![molecular formula C7H4N4S2 B6118416 [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine CAS No. 20613-67-6](/img/structure/B6118416.png)
[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of benzothiadiazole derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. In
Wirkmechanismus
The mechanism of action of [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been suggested that [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. The anti-bacterial activity of [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine have been studied in vitro and in vivo. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory responses have been shown to be reduced by [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine, which results in a decrease in the production of pro-inflammatory cytokines. The anti-bacterial activity of [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine results in the disruption of bacterial cell membranes, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine in lab experiments include its potential therapeutic applications in cancer, inflammation, and bacterial infections. The compound is relatively easy to synthesize, and its activity can be easily measured in vitro. However, the limitations of using [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and activity. Additionally, the compound's mechanism of action is not fully understood, which can make it difficult to optimize its activity.
Zukünftige Richtungen
For [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine include further studies to optimize its therapeutic applications and elucidate its mechanism of action.
Synthesemethoden
The synthesis of [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine involves the condensation of 2-aminobenzothiazole with thiosemicarbazide in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is dependent on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
[1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, [1,3]thiazolo[5,4-e][2,1,3]benzothiadiazol-7-amine has been studied for its anti-bacterial activity against various strains of bacteria.
Eigenschaften
IUPAC Name |
[1,3]thiazolo[4,5-g][2,1,3]benzothiadiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S2/c8-7-9-4-2-1-3-5(6(4)12-7)11-13-10-3/h1-2H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVZYILCRNQCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=C1N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363675 |
Source
|
Record name | ST091389 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20613-67-6 |
Source
|
Record name | ST091389 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.